N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide
Description
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is a synthetic compound belonging to the class of thiadiazole-containing molecules
Properties
Molecular Formula |
C14H16FN3O2S |
|---|---|
Molecular Weight |
309.36 g/mol |
IUPAC Name |
N-[5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]-3-methylbutanamide |
InChI |
InChI=1S/C14H16FN3O2S/c1-9(2)7-12(19)16-14-18-17-13(21-14)8-20-11-6-4-3-5-10(11)15/h3-6,9H,7-8H2,1-2H3,(H,16,18,19) |
InChI Key |
JLPLKHZUCXBIDR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=NN=C(S1)COC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide typically involves the following steps:
Formation of the Thiadiazole Ring: The initial step involves the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Fluorophenoxy Group: The next step involves the introduction of the 2-fluorophenoxy group. This can be accomplished by reacting the thiadiazole intermediate with 2-fluorophenol in the presence of a base such as potassium carbonate.
Attachment of the Methylbutanamide Group: The final step involves the attachment of the 3-methylbutanamide group. This can be achieved by reacting the intermediate with 3-methylbutanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.
Scientific Research Applications
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide has shown promising results in various scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Research has indicated its potential as a therapeutic agent for treating diseases such as cancer and diabetes.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The exact mechanism of action of N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide is not fully understood. it is believed to exert its effects by inhibiting the activity of various enzymes and proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and vascular endothelial growth factor (VEGF), a protein involved in angiogenesis.
Comparison with Similar Compounds
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-methylbutanamide can be compared with other thiadiazole-containing compounds:
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(4-methylphenyl)urea: Similar structure but with a urea group instead of a butanamide group.
5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine: Similar structure but with an amine group instead of a butanamide group.
N-{5-[(2-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N’-(2-methoxyphenyl)urea: Similar structure but with a methoxyphenyl group instead of a butanamide group.
These compounds share similar core structures but differ in their functional groups, which can lead to variations in their chemical properties and biological activities.
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